

Technical Guide: Oxaryl Dihydrazide (CAS 996-98-5) - Properties and Applications

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: **Oxaryl dihydrazide**

Cat. No.: **B021567**

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Oxaryl dihydrazide (CAS 996-98-5), also known as oxalic acid dihydrazide, is a versatile organic compound with the chemical formula $C_2H_6N_4O_2$.^{[1][2]} It serves as a crucial building block in various fields of chemical synthesis, from pharmaceuticals and agrochemicals to polymer science and analytical chemistry.^{[3][4]} This technical guide provides a comprehensive overview of the properties of oxaryl dihydrazide, its diverse applications, and detailed experimental protocols for its synthesis and use.

The core structure of oxaryl dihydrazide, featuring two hydrazide groups attached to an oxalic acid backbone, allows it to participate in a wide range of chemical reactions, most notably condensation reactions to form hydrazones and the formation of complexes with metal ions.^{[1][2]} While oxaryl dihydrazide itself is primarily an intermediate, its derivatives, particularly Schiff bases and metal complexes, have demonstrated significant biological activities, including antibacterial, antifungal, and anticancer properties.^{[1][5][6]}

Chemical and Physical Properties

Oxaryl dihydrazide is a white to off-white crystalline solid that is soluble in hot water and hot alkali, slightly soluble in cold water, and insoluble in ethanol and ether.^{[4][7]} A summary of its key quantitative properties is presented in Table 1.

Table 1: Quantitative Properties of Oxaryl Dihydrazide (CAS 996-98-5)

Property	Value	Reference(s)
Molecular Formula	C ₂ H ₆ N ₄ O ₂	[1]
Molecular Weight	118.10 g/mol	[1]
Melting Point	242-244 °C (decomposes)	[3]
Appearance	White to light yellow crystalline powder	[1]
pKa (Predicted)	10.61 ± 0.20	[7]
Assay	≥ 98%	[3]

Applications in Research and Development

The utility of oxaryl dihydrazide spans multiple scientific disciplines, primarily driven by its reactive hydrazide functional groups.

Intermediate in Drug Synthesis

Oxaryl dihydrazide is a key precursor in the synthesis of various heterocyclic compounds and Schiff bases that are investigated for their therapeutic potential.[3][8]

- Antibacterial and Antifungal Agents: Schiff bases derived from the condensation of oxaryl dihydrazide with aldehydes (e.g., salicylaldehyde, pyrrole-2-carbaldehyde) and their subsequent metal complexes (e.g., with Zn(II), Cu(II), Ni(II)) have shown promising activity against various bacterial and fungal strains.[1][6] These compounds are being explored as potential new antimicrobial agents to combat drug resistance.[6]
- Anticancer Agents: The oxaryl dihydrazide backbone is used to synthesize more complex molecules, such as 1,3,4-oxadiazole derivatives, which have been investigated for their anticancer activities.[3][9] The mechanism of action for these derivatives can involve the inhibition of key enzymes in cancer cell proliferation.

Crosslinking Agent in Proteomics

Oxalyl dihydrazide serves as a valuable crosslinking agent for the enrichment of carbonylated proteins, which are biomarkers of oxidative stress. Its two hydrazide groups can react with carbonyl groups on oxidized proteins, allowing for their selective capture and analysis. This application is particularly relevant in the study of diseases associated with oxidative damage.

Coordination Chemistry and Material Science

The hydrazide moieties of oxalyl dihydrazide can act as ligands, forming stable complexes with a variety of transition metals.[\[2\]](#) These metal complexes are studied for their unique magnetic, electronic, and catalytic properties.

Other Industrial Applications

- Agrochemicals: It is used in the formulation of herbicides and plant growth regulators.[\[3\]\[7\]](#)
- Rocket Propellants: Due to its high nitrogen content, it can be used as an additive in high-energy fuels and rocket propellants.[\[4\]](#)
- Analytical Chemistry: It is employed as a reagent for the detection and separation of heavy metal ions.[\[4\]](#)

Experimental Protocols

Synthesis of Oxalyl Dihydrazide

This protocol describes the synthesis of oxalyl dihydrazide from diethyl oxalate and hydrazine hydrate.[\[4\]](#)

Materials:

- Diethyl oxalate
- 80% Hydrazine hydrate
- Distilled water
- Ethanol

Procedure:

- Prepare a 20% (w/w) aqueous solution of hydrazine hydrate from an 80% stock solution.
- In a reaction vessel, add the 20% hydrazine hydrate solution.
- Slowly add diethyl oxalate dropwise to the hydrazine hydrate solution while maintaining the reaction temperature below 35 °C. A white emulsion will form.
- Continue stirring for 1-2 hours at room temperature.
- Collect the white precipitate by vacuum filtration.
- Wash the precipitate with distilled water until the pH of the filtrate is neutral (pH 7-8).
- Wash the precipitate with cold ethanol.
- Dry the resulting white solid to obtain oxalyl dihydrazide.

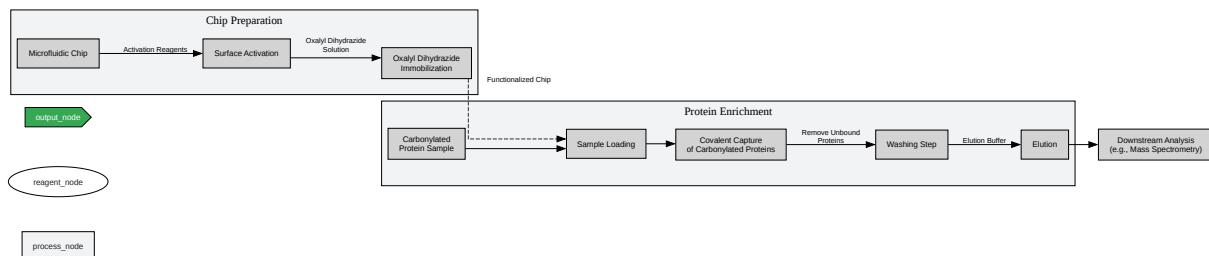
Synthesis of a Schiff Base Derivative

This protocol provides a general method for the synthesis of a Schiff base from oxalyl dihydrazide and an aldehyde (e.g., salicylaldehyde).[6]

Materials:

- Oxalyl dihydrazide
- Salicylaldehyde (or other suitable aldehyde)
- Methanol
- Glacial acetic acid (catalytic amount)

Procedure:


- Dissolve oxalyl dihydrazide in hot methanol.
- In a separate flask, dissolve two molar equivalents of salicylaldehyde in methanol.
- Add the salicylaldehyde solution to the oxalyl dihydrazide solution.

- Add a few drops of glacial acetic acid as a catalyst.
- Reflux the reaction mixture for 4-6 hours.
- Allow the mixture to cool to room temperature.
- Collect the precipitated Schiff base by vacuum filtration.
- Wash the product with cold methanol.
- Recrystallize the product from a suitable solvent (e.g., ethanol) to obtain the pure Schiff base.

Mandatory Visualizations

Experimental Workflow for Enrichment of Carbonylated Proteins

The following diagram illustrates the workflow for enriching carbonylated proteins using a microfluidic chip functionalized with oxalyl dihydrazide.

[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Oxalyldihydrazide - Wikipedia [en.wikipedia.org]
- 2. mdpi.com [mdpi.com]
- 3. US3960946A - Process for the manufacture of oxalyl dihydrazide and the use of same as a coolant in gas generating compositions - Google Patents [patents.google.com]
- 4. US5149872A - Process for the preparation of oxalyl- and oxamyl-hydrazides - Google Patents [patents.google.com]

- 5. Antibacterial Schiff bases of oxaryl-hydrazine/diamide incorporating pyrrolyl and salicylyl moieties and of their zinc(II) complexes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Enriching carbonylated proteins inside a microchip through the use of oxalyldihydrazide as a crosslinker - Lab on a Chip (RSC Publishing) [pubs.rsc.org]
- 7. iasj.rdd.edu.iq [iasj.rdd.edu.iq]
- 8. Reaction of hydrazine hydrate with oxalic acid: synthesis and crystal structure of dihydrazinium oxalate [scielo.org.za]
- 9. researchgate.net [researchgate.net]
- To cite this document: BenchChem. [Technical Guide: Oxaryl Dihydrazide (CAS 996-98-5) - Properties and Applications]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b021567#cas-number-996-98-5-properties-and-uses]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com